molecular formula C22H17N7O3 B10906656 N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10906656
M. Wt: 427.4 g/mol
InChI Key: ZSMXQLPWRWOOPB-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a chromenyl group, a tetrazolyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Preparation of Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a condensation reaction between 4-methyl-2-oxo-2H-chromen-7-yl and an appropriate aldehyde under acidic conditions.

    Introduction of Tetrazolyl Group: The tetrazolyl group is introduced via a cycloaddition reaction between an azide and a nitrile compound, forming the tetrazole ring.

    Formation of Pyrazole Carboxamide: The final step involves the reaction of the chromenyl-tetrazolyl intermediate with a pyrazole carboxylic acid derivative under amide coupling conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzyme active sites, while the tetrazolyl and pyrazole groups can bind to receptors or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: This compound shares the chromenyl group but lacks the tetrazolyl and pyrazole moieties.

    4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: Similar chromenyl structure but different functional groups.

    Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate: Contains the chromenyl group with a phosphate moiety.

Uniqueness

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the combination of the chromenyl, tetrazolyl, and pyrazole carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N7O3

Molecular Weight

427.4 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H17N7O3/c1-14-11-20(30)32-19-12-16(7-8-17(14)19)23-22(31)18-9-10-28(25-18)13-29-26-21(24-27-29)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,31)

InChI Key

ZSMXQLPWRWOOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)CN4N=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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